
4-(4-(Aminomethyl)phenylsulfonamido)benzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Aminomethyl)phenylsulfonamido)benzoic acid hydrochloride, with the chemical formula C₁₄H₁₄N₂O₄S·HCl, is a compound used primarily in scientific research. It belongs to the class of sulfonamides and has applications in various fields.
Méthodes De Préparation
Synthetic Routes:: The synthetic route for this compound involves the following steps:
Amination: Start with 4-aminobenzoic acid and react it with formaldehyde (methanal) to introduce the aminomethyl group.
Sulfonation: Sulfonate the resulting intermediate using sulfuric acid or another sulfonating agent.
Acidification: Finally, convert the sulfonated intermediate to the benzoic acid derivative by acidification.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the sulfonamide group to a sulfone.
Reduction: Reduction of the nitro group (if present) to an amino group is possible.
Substitution: Substitution reactions can occur at the aromatic ring, leading to various derivatives.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Aromatic substitution reactions often involve Lewis acids or strong bases.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield the sulfone derivative, while reduction leads to the corresponding amine.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: It may have antihemorrhagic properties, although further research is needed.
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Mécanisme D'action
The exact mechanism remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Propriétés
Formule moléculaire |
C14H15ClN2O4S |
|---|---|
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
4-[[4-(aminomethyl)phenyl]sulfonylamino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C14H14N2O4S.ClH/c15-9-10-1-7-13(8-2-10)21(19,20)16-12-5-3-11(4-6-12)14(17)18;/h1-8,16H,9,15H2,(H,17,18);1H |
Clé InChI |
DBMONWYBQGNNMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





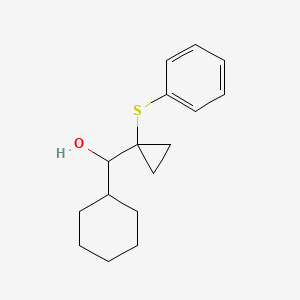
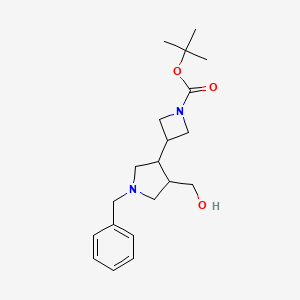
![5-Bromo-4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13086944.png)
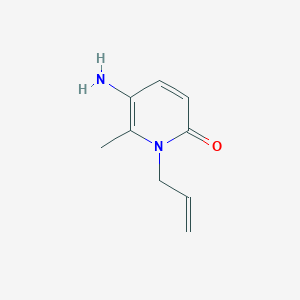


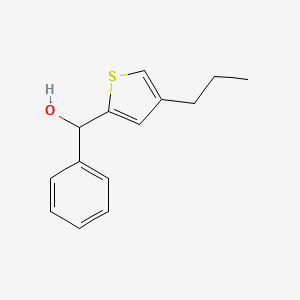
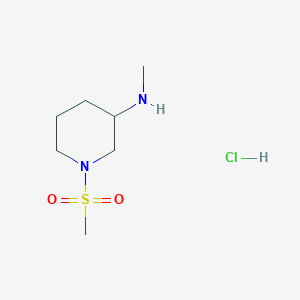
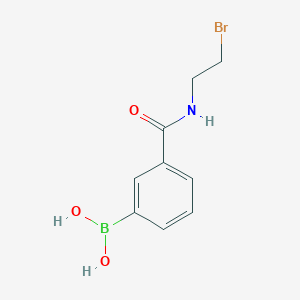

![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)
